molecular formula C7H11ClN2 B11720383 3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrazole

3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrazole

Cat. No.: B11720383
M. Wt: 158.63 g/mol
InChI Key: SLGYVTFVDCTJTF-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group at the third position, an ethyl group at the first position, and a methyl group at the fifth position on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the alkylation of a pyrazole precursor. For instance, starting with 1-ethyl-5-methyl-1H-pyrazole, the chloromethyl group can be introduced via a chloromethylation reaction. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products Formed

    Substitution: Formation of azides, nitriles, or secondary amines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or primary amines.

Scientific Research Applications

3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrazole has found applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrazole is largely dependent on its chemical structure and the specific biological target it interacts with. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The ethyl and methyl groups may influence the compound’s lipophilicity and ability to cross cell membranes, thereby affecting its bioavailability and distribution within the body.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrrole: Similar structure but with a pyrrole ring instead of a pyrazole ring.

    3-(chloromethyl)-1-ethyl-5-methyl-1H-imidazole: Contains an imidazole ring, differing in the position of nitrogen atoms.

    3-(chloromethyl)-1-ethyl-5-methyl-1H-triazole: Features a triazole ring with three nitrogen atoms.

Uniqueness

3-(chloromethyl)-1-ethyl-5-methyl-1H-pyrazole is unique due to its specific arrangement of substituents on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the chloromethyl group makes it particularly versatile for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties for various applications.

Properties

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

3-(chloromethyl)-1-ethyl-5-methylpyrazole

InChI

InChI=1S/C7H11ClN2/c1-3-10-6(2)4-7(5-8)9-10/h4H,3,5H2,1-2H3

InChI Key

SLGYVTFVDCTJTF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)CCl)C

Origin of Product

United States

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